Cas no 1806372-38-2 (1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one)

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a brominated aromatic ketone derivative featuring a trifluoromethylthio substituent, which enhances its reactivity in organic synthesis. The compound’s bifunctional bromomethyl and bromo-ketone groups make it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The presence of the electron-withdrawing trifluoromethylthio group further increases its utility in constructing complex fluorinated scaffolds. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs contribute to the development of bioactive molecules. Its well-defined reactivity profile and stability under controlled conditions ensure consistent performance in synthetic applications.
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one structure
1806372-38-2 structure
Product Name:1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
CAS No:1806372-38-2
MF:C11H9Br2F3OS
MW:406.056771039963
CID:4975507
Update Time:2025-10-23

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
    • Inchi: 1S/C11H9Br2F3OS/c12-5-8-3-7(4-9(17)6-13)1-2-10(8)18-11(14,15)16/h1-3H,4-6H2
    • InChI Key: WMABLCNFDIYCDA-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C=CC(=C1)CC(CBr)=O)SC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 286
  • XLogP3: 4.6
  • Topological Polar Surface Area: 42.4

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013018862-250mg
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
1806372-38-2 97%
250mg
475.20 USD 2021-06-25
Alichem
A013018862-500mg
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
1806372-38-2 97%
500mg
831.30 USD 2021-06-25
Alichem
A013018862-1g
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
1806372-38-2 97%
1g
1,534.70 USD 2021-06-25

Additional information on 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS No. 1806372-38-2): A Comprehensive Technical Overview

In the realm of specialty chemicals, 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806372-38-2) has garnered significant attention due to its unique molecular structure and versatile applications. This compound, characterized by its brominated and trifluoromethylthio functional groups, serves as a critical intermediate in organic synthesis and pharmaceutical research. Its high reactivity and selective bonding properties make it invaluable for constructing complex heterocyclic frameworks.

The growing demand for fluorinated compounds in drug discovery aligns with the rising interest in 1806372-38-2. Researchers frequently search for "how to synthesize trifluoromethylthio derivatives" or "brominated ketones in medicinal chemistry," reflecting its relevance in developing bioactive molecules. The compound’s CAS number is often queried alongside terms like "structure-activity relationship optimization" and "cross-coupling reactions," underscoring its role in modern catalytic processes.

From a synthetic chemistry perspective, 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one exhibits remarkable stability under controlled conditions, enabling its use in multi-step transformations. Its electron-withdrawing groups enhance reactivity in nucleophilic substitutions, a feature highlighted in recent publications on "advanced intermediates for agrochemicals." This aligns with industry trends toward sustainable crop protection solutions.

Analytical studies of CAS 1806372-38-2 emphasize its spectroscopic fingerprints, particularly in NMR and mass spectrometry. Laboratories often investigate "characterization of bromo-substituted aryl ketones" to validate purity, a critical factor for high-yield synthesis. The compound’s crystallographic data further supports its utility in materials science, where precise molecular packing influences performance.

Innovations in green chemistry have spurred interest in optimizing the production of 1806372-38-2 via atom-efficient protocols. Queries such as "solvent-free bromination techniques" or "catalytic trifluoromethylthiolation" reflect this shift. The compound’s compatibility with flow chemistry systems positions it as a candidate for industrial-scale applications while minimizing environmental impact.

In conclusion, 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one represents a convergence of cutting-edge research and practical innovation. Its CAS registry (1806372-38-2) serves as a gateway to exploring broader themes like "design of fluorinated building blocks" and "next-generation synthetic methodologies," ensuring its enduring significance in chemical sciences.

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